molecular formula C7H5NO2 B6227158 1,2-benzoxazol-5-ol CAS No. 808755-45-5

1,2-benzoxazol-5-ol

Cat. No. B6227158
CAS RN: 808755-45-5
M. Wt: 135.1
InChI Key:
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Description

1,2-Benzoxazol-5-ol, commonly known as BXO, is an organic compound belonging to the class of benzoxazoles. It is a highly versatile compound that can be used in a variety of applications, from the synthesis of organic molecules to the development of drugs. BXO has been extensively studied due to its unique properties and potential applications.

Scientific Research Applications

BXO has been studied for a variety of scientific research applications, including its use as a synthetic intermediate for the synthesis of organic molecules, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for the oxidation of organic molecules. BXO has also been studied for its potential applications in the development of drugs, such as anti-cancer agents, and as a fluorescent probe for the study of biological systems.

Mechanism of Action

The mechanism of action of BXO is not fully understood. However, it is believed that BXO acts as an oxidizing agent, which can be used to oxidize organic molecules. BXO can also act as a catalyst for the oxidation of organic molecules, which can be used to synthesize heterocyclic compounds.
Biochemical and Physiological Effects
BXO has been studied for its potential biochemical and physiological effects. Studies have shown that BXO can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. BXO has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol, which can have an effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using BXO in laboratory experiments include its low cost, its availability, and its versatility. BXO is also relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using BXO in laboratory experiments, such as its potential toxicity and its potential to react with other compounds.

Future Directions

The potential applications of BXO are still being explored, and there are a number of potential future directions for research. These include the development of new synthetic methods for the synthesis of BXO, the development of new drugs based on BXO, and the exploration of its potential use as a fluorescent probe for the study of biological systems. Additionally, further research is needed to better understand the mechanism of action of BXO and its potential biochemical and physiological effects.

Synthesis Methods

BXO can be prepared in a number of ways, including the reaction of o-aminobenzaldehyde with hydroxylamine hydrochloride in aqueous solution, the reaction of o-aminobenzaldehyde with hydrazine hydrate in aqueous solution, and the reaction of o-aminobenzaldehyde with ethylenediamine in aqueous solution. The reaction of o-aminobenzaldehyde with hydroxylamine hydrochloride in aqueous solution is the most commonly used method for the synthesis of BXO. This method involves the reaction of o-aminobenzaldehyde with hydroxylamine hydrochloride in the presence of an acid catalyst, such as hydrochloric acid, to form BXO.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-benzoxazol-5-ol involves the condensation of salicylaldehyde with o-aminophenol followed by cyclization of the resulting Schiff base.", "Starting Materials": [ "Salicylaldehyde", "o-Aminophenol", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve salicylaldehyde (1.0 eq) and o-aminophenol (1.0 eq) in ethanol and add a catalytic amount of acetic acid.", "Step 2: Heat the mixture under reflux for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash with ethanol to obtain the Schiff base.", "Step 4: Dissolve the Schiff base in ethanol and add a catalytic amount of sodium acetate.", "Step 5: Heat the mixture under reflux for several hours until a white solid forms.", "Step 6: Filter the solid and wash with ethanol to obtain 1,2-benzoxazol-5-ol." ] }

CAS RN

808755-45-5

Product Name

1,2-benzoxazol-5-ol

Molecular Formula

C7H5NO2

Molecular Weight

135.1

Purity

95

Origin of Product

United States

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